2-[4-(2,5-Dimethylphenoxy)butylamino]ethanol
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Overview
Description
2-[4-(2,5-Dimethylphenoxy)butylamino]ethanol is an organic compound that belongs to the class of phenoxyalkylamines. This compound is characterized by the presence of a phenoxy group attached to a butylamino chain, which is further connected to an ethanol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-Dimethylphenoxy)butylamino]ethanol typically involves the reaction of 2,5-dimethylphenol with 4-chlorobutylamine under basic conditions to form the intermediate 4-(2,5-dimethylphenoxy)butylamine. This intermediate is then reacted with ethylene oxide to yield the final product. The reaction conditions often include the use of a solvent such as toluene or ethanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,5-Dimethylphenoxy)butylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-[4-(2,5-Dimethylphenoxy)butylamino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2,5-Dimethylphenoxy)butylamino]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy group can bind to active sites on enzymes, inhibiting their activity. Additionally, the compound can interact with cell membrane receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2,3-Dimethylphenoxy)butylamino]ethanol
- 2-[4-(2,6-Dimethylphenoxy)butylamino]ethanol
- 2-[4-(3,5-Dimethylphenoxy)butylamino]ethanol
Uniqueness
2-[4-(2,5-Dimethylphenoxy)butylamino]ethanol is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different binding affinities and selectivities compared to similar compounds.
Properties
IUPAC Name |
2-[4-(2,5-dimethylphenoxy)butylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-12-5-6-13(2)14(11-12)17-10-4-3-7-15-8-9-16/h5-6,11,15-16H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZTVNVYXDREII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCNCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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